N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable target for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring. One common method involves the reaction of 2-methylfuran with an appropriate aldehyde to form the furan ring. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the coupling of the furan and piperidine rings with a carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl3)
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the carboxamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
Furan-2,5-dicarboxylic acid: An oxidized derivative of furan with two carboxylic acid groups.
Tetrahydrofuran: A fully reduced derivative of furan with a saturated ring structure
Uniqueness: N-[(2-methylfuran-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a carboxamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-14(18)17-7-4-12(5-8-17)15(19)16-10-13-6-9-20-11(13)2/h3,6,9,12H,1,4-5,7-8,10H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLABTFIFCPFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.